Cas no 1805094-34-1 (Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)

Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate
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- インチ: 1S/C10H8F6N2O3/c1-20-8(19)5-4(2-17)3-18-7(21-10(14,15)16)6(5)9(11,12)13/h3H,2,17H2,1H3
- InChIKey: ZVQDAURNFYZSOK-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC=C(CN)C=1C(=O)OC)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 11
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 373
- XLogP3: 2
- トポロジー分子極性表面積: 74.4
Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029082972-1g |
Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate |
1805094-34-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate (CAS: 1805094-34-1)
Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate (CAS: 1805094-34-1) is a pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its trifluoromethoxy and trifluoromethyl substituents, exhibits promising pharmacological properties, making it a subject of ongoing research in drug discovery and development.
Recent studies have focused on the synthesis and optimization of this compound to enhance its bioactivity and pharmacokinetic profile. Researchers have employed advanced synthetic methodologies, including multi-step organic transformations and catalytic processes, to achieve high yields and purity. The presence of the aminomethyl group at the 5-position of the pyridine ring has been particularly explored for its role in facilitating interactions with biological targets, such as enzymes and receptors.
In vitro and in vivo studies have demonstrated that Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate exhibits potent inhibitory activity against specific enzymes involved in inflammatory and neurodegenerative pathways. For instance, recent findings suggest that this compound may act as a selective modulator of certain kinase enzymes, which are critical in the regulation of cellular signaling cascades. These insights open new avenues for the development of targeted therapies for diseases such as cancer and Alzheimer's disease.
Furthermore, the trifluoromethoxy and trifluoromethyl groups contribute to the compound's metabolic stability and membrane permeability, addressing common challenges in drug design. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions and binding affinities of this compound, guiding further optimization efforts.
Despite these advancements, challenges remain in scaling up the synthesis and ensuring the compound's safety and efficacy in clinical settings. Ongoing research aims to address these issues through collaborative efforts between academia and industry. The integration of cutting-edge technologies, such as artificial intelligence and high-throughput screening, is expected to accelerate the discovery of derivatives with improved therapeutic profiles.
In conclusion, Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate represents a promising scaffold in medicinal chemistry, with potential applications in treating a range of diseases. Continued research and development efforts are essential to fully realize its therapeutic potential and translate these findings into clinical applications.
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